3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole
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Overview
Description
3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. It is characterized by the presence of a bromine atom at the 3rd position and a methoxyphenoxy group at the 5th position of the isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenol and an appropriate leaving group
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products
Substitution: Products include various substituted isoxazoles depending on the nucleophile used.
Oxidation: Products include isoxazole oxides.
Reduction: Products include dehalogenated isoxazoles
Scientific Research Applications
3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-((4-hydroxyphenoxy)methyl)-4,5-dihydroisoxazole
- 3-Bromo-5-((4-ethoxyphenoxy)methyl)-4,5-dihydroisoxazole
- 3-Bromo-5-((4-methylphenoxy)methyl)-4,5-dihydroisoxazole
Uniqueness
3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This can result in distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H12BrNO3 |
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Molecular Weight |
286.12 g/mol |
IUPAC Name |
3-bromo-5-[(4-methoxyphenoxy)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H12BrNO3/c1-14-8-2-4-9(5-3-8)15-7-10-6-11(12)13-16-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
IENZXQOWMPEUDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CC(=NO2)Br |
Origin of Product |
United States |
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